Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide for Advanced Peptide Synthesis
Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for the synthesis of complex and therapeutically relevant peptides. As an analogue of arginine, one of the proteinogenic amino acids, its incorporation into peptide sequences can significantly modulate their biological activity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS). The N,N'-diethyl groups on the homoarginine side chain, in particular, offer unique steric and electronic properties that can enhance resistance to enzymatic degradation and influence receptor binding interactions.
This document is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development, offering detailed methodologies and structured data to facilitate its effective use in the laboratory.
Chemical and Physical Properties
Fmoc-L-Homoarg(Et)2-OH hydrochloride is a white to off-white powder.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1864003-26-8 | [1] |
| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | [1] |
| Molecular Weight | 503.07 g/mol | [1] |
| IUPAC Name | (2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% to ≥97% (HPLC) | [3][4] |
| Storage Conditions | ≤ -4 °C | [1] |
Applications in Research and Drug Development
The unique structural features of Fmoc-L-Homoarg(Et)2-OH hydrochloride make it a valuable tool in several areas of scientific research and pharmaceutical development:
-
Peptide Synthesis: It serves as a fundamental building block in the synthesis of novel peptides. The incorporation of this arginine analog can enhance the biological activity of the resulting peptides.[2]
-
Drug Development: Researchers utilize this compound to create peptide-based drugs targeting specific biological pathways. Its ability to modify peptide properties can lead to improved efficacy and reduced side effects.[2]
-
Bioconjugation: This derivative is employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules like antibodies or enzymes, which is critical for developing targeted drug delivery systems.[2]
-
Cancer Therapy Research: It is used in the design of peptides that can inhibit tumor growth or modulate immune responses, potentially leading to more specific and effective cancer treatments.[2]
-
Protein Engineering: The compound is also valuable in designing proteins with enhanced stability and functionality, an important aspect in the biotechnology and pharmaceutical industries.[2]
-
Enhanced Proteolytic Resistance: The D-enantiomer, Fmoc-D-Homoarg(Et)2-OH hydrochloride, is particularly useful for rendering peptides and proteins resistant to degradation by enzymes such as trypsin.[5]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual steps for incorporating Fmoc-L-Homoarg(Et)2-OH hydrochloride into a peptide sequence on a resin support.
Materials:
-
Rink amide resin or Wang resin
-
Fmoc-L-Homoarg(Et)2-OH hydrochloride
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF, v/v)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.[6][7]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Homoarg(Et)2-OH hydrochloride (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, in slight excess to the amino acid).[6]
-
Add DIPEA (typically 2 equivalents per equivalent of amino acid) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored by a colorimetric test (e.g., Kaiser test).[6]
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.[6]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]
-
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating Fmoc-L-Homoarg(Et)2-OH hydrochloride.
A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-L-Homoarg(Et)2-OH hydrochloride.
Conclusion
Fmoc-L-Homoarg(Et)2-OH hydrochloride is a powerful and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful application relies on a solid understanding of Fmoc-based SPPS principles. While specific experimental data beyond basic properties are not widely published, the established protocols for peptide synthesis provide a robust framework for its utilization. The information and methodologies presented in this guide are intended to equip researchers with the necessary knowledge to effectively incorporate this unique amino acid derivative into their peptide-based research and development projects, ultimately contributing to the advancement of novel peptide therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-L-Homoarg(Et)2-OH hydrochloride salt (symmetrical) | 1864003-26-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
